1-benzyl-N-cycloheptylpiperidin-4-amine

Description

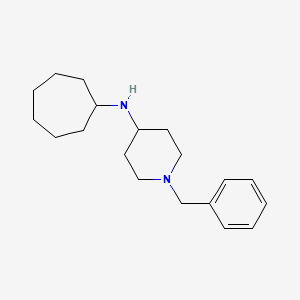

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-cycloheptylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2/c1-2-7-11-18(10-6-1)20-19-12-14-21(15-13-19)16-17-8-4-3-5-9-17/h3-5,8-9,18-20H,1-2,6-7,10-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXKCZITTCDJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context of 4 Aminopiperidines in Medicinal Chemistry Research

The 4-aminopiperidine (B84694) core is a privileged scaffold in drug discovery, recognized for its frequent appearance in biologically active compounds. kcl.ac.uk This structural motif is a key component in a wide array of therapeutic agents, demonstrating its versatility and importance in medicinal chemistry. mdpi.comnih.gov The piperidine (B6355638) ring, a saturated heterocycle, offers a flexible yet stable three-dimensional structure that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

Research has shown that derivatives of 4-aminopiperidine exhibit a broad spectrum of biological activities. For instance, various compounds based on this scaffold have been investigated for their potential as:

Antifungal Agents: Studies have explored 4-aminopiperidines as inhibitors of ergosterol (B1671047) biosynthesis, a critical pathway in fungi. kcl.ac.ukepa.gov

Antiviral Compounds: Acylated 4-aminopiperidines have been identified as potent inhibitors of influenza A virus entry. molaid.com

Central Nervous System Agents: The 4-aminopiperidine structure is a component of molecules designed to enhance cognition and act as analgesics. mdpi.com

The adaptability of the 4-aminopiperidine scaffold allows chemists to synthesize large libraries of related compounds by modifying the substituents on the piperidine nitrogen and the 4-amino group. This approach is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. kcl.ac.uk

Rationale for Investigating 1 Benzyl N Cycloheptylpiperidin 4 Amine Within Chemical Libraries

General Synthetic Routes for 4-Aminopiperidine (B84694) Scaffolds

The 4-aminopiperidine core is a prevalent structural motif in a wide array of biologically active compounds. rsc.org Its synthesis is a cornerstone of many medicinal chemistry programs, with several general strategies being widely employed.

Reductive Amination Protocols in Piperidine (B6355638) Synthesis

Reductive amination stands out as a primary and versatile method for the synthesis of 4-aminopiperidine derivatives. mdpi.com This reaction typically involves the condensation of a 4-piperidone (B1582916) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be utilized, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mild nature and broad functional group tolerance. mdpi.com

The synthesis of a library of over 30 novel 4-aminopiperidines was achieved by the reductive amination of N-substituted 4-piperidone derivatives with a range of amines using sodium triacetoxyborohydride. mdpi.com This highlights the robustness of this method for generating diverse compound libraries for pharmacological screening.

Precursor Chemistry: 1-benzyl-4-piperidone and Cycloheptylamine Derivatization

The direct synthesis of this compound involves the key precursors: 1-benzyl-4-piperidone and cycloheptylamine.

1-Benzyl-4-piperidone is a commercially available sigmaaldrich.com or readily synthesized starting material. chemicalbook.comgoogle.com One synthetic approach involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethyl-formamide (DMF). chemicalbook.com An alternative route utilizes the reaction of benzylamine (B48309) with methyl acrylate, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield the target piperidone. chemicalbook.comgoogle.com

Cycloheptylamine is also a commercially available reagent. The derivatization of the 4-aminopiperidine scaffold is achieved by reacting 1-benzyl-4-piperidone with cycloheptylamine under reductive amination conditions. This typically involves the use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol. researchgate.net The initial reaction forms an imine intermediate, which is then reduced to the final secondary amine product, this compound.

Advanced Synthetic Approaches and Chemoenzymatic Transformations

Beyond traditional chemical methods, the field is increasingly turning towards more sophisticated and sustainable synthetic strategies, including the use of enzymes.

Rational Engineering of Imine Reductases for N-Benzyl Cyclo-tertiary Amine Synthesis

Imine reductases (IREDs) are enzymes that catalyze the reduction of imines to amines with high stereoselectivity. acs.org The rational engineering of these enzymes offers a green and efficient alternative for the synthesis of complex amines. mdpi.comresearchgate.net A study focused on enhancing a Mesorhizobium imine reductase (MesIRED) for the production of N-benzyl cyclo-tertiary amines demonstrated significant improvements in conversion rates. mdpi.comresearchgate.net Through techniques like alanine (B10760859) scanning and consensus mutation, researchers identified key amino acid residues that, when mutated, boosted the conversion of substrates like N-benzylpiperidine. mdpi.comresearchgate.net For instance, specific mutants of MesIRED showed a substantial increase in the conversion of N-benzylpiperidine, with one mutant achieving an 88.8% conversion rate in a whole-cell biocatalyst system. mdpi.comresearchgate.net This research showcases the potential of engineered IREDs for the practical and environmentally friendly synthesis of N-benzyl substituted cyclic amines. mdpi.com

Stereoselective Amine Synthesis Research

The control of stereochemistry is a critical aspect of modern drug discovery, as different stereoisomers of a molecule can exhibit vastly different biological activities. rsc.org Research in stereoselective amine synthesis aims to develop methods that produce a single desired stereoisomer in high yield and purity.

Several strategies have been developed for the stereocontrolled synthesis of substituted 4-aminopiperidines. rsc.orgnih.gov One approach involves the diastereoselective nucleophilic substitution of a hydroxyl group on a chiral piperidine ring with an azide, followed by reduction to the amine. rsc.orgnih.gov This method allows for the highly stereoselective introduction of the amino group. Other methodologies include epoxide ring-opening reactions and Wittig olefination on suitably functionalized piperidine precursors to generate optically active 2-substituted 4-aminopiperidines. rsc.orgnih.gov The development of such stereoselective routes is crucial for accessing enantiomerically pure compounds for pharmacological evaluation. rsc.org

Synthesis of Analogues and Derivatives for Pharmacological Investigation

The 4-aminopiperidine scaffold serves as a versatile template for the synthesis of a wide range of analogues and derivatives for pharmacological investigation. mdpi.comnih.govtandfonline.comrsc.orgnih.gov By systematically modifying the substituents on the piperidine nitrogen and the 4-amino group, researchers can explore the structure-activity relationships (SAR) of these compounds and optimize their biological properties.

For example, a library of over 30 novel 4-aminopiperidines was synthesized to investigate their potential as antifungal agents. mdpi.com This involved the reductive amination of various N-substituted 4-piperidones with a diverse set of amines. mdpi.com Similarly, the synthesis of piperazinopiperidine amide analogues, which are potent CCR5 antagonists, has been achieved through both "forward" and "reverse" synthetic strategies, where the convergent synthesis of a 4-substituent-4-aminopiperidine building block is a key step. nih.govrsc.org These approaches provide a comprehensive means to access a library of compounds with variations at different pharmacophoric sites. nih.govrsc.org The synthesis of such analogues is essential for identifying lead compounds and advancing them through the drug discovery pipeline. tandfonline.comnih.gov

Biological Activity and Pharmacological Mechanisms of Action Research

Antifungal Activity Research

The antifungal properties of 1-benzyl-N-cycloheptylpiperidin-4-amine have been evaluated as part of a larger study on 4-aminopiperidine (B84694) derivatives, which are inspired by established antifungal agents like fenpropidin (B1672529) and amorolfine. mdpi.comnih.gov The core mechanism of these related antifungals involves the disruption of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. mdpi.com

In a comprehensive screening of over 30 synthesized 4-aminopiperidine derivatives, this compound (referred to as compound 2f in the study) was tested for its antifungal activity. mdpi.com The initial screening utilized the model yeast strain Yarrowia lipolytica. mdpi.com

The research established clear structure-activity relationships (SAR) for the 4-aminopiperidine class. High antifungal activity was associated with a benzyl (B1604629) or phenylethyl group on the piperidine (B6355638) nitrogen combined with long N-alkyl chains (more than seven carbons) at the 4-amino position. mdpi.com The N-dodecyl (C12) residue, in particular, was found to confer outstanding antifungal activity. mdpi.com

Conversely, the study concluded that shorter, branched, or cyclic alkyl residues at the 4-amino group, such as the cycloheptyl group in this compound, are detrimental to antifungal activity. mdpi.com While the most potent compounds in the series, like 1-benzyl-N-dodecylpiperidin-4-amine, showed significant efficacy against clinically relevant fungal isolates including Aspergillus spp. and Candida spp., the activity of the cycloheptyl derivative was substantially lower. mdpi.comnih.gov

Interactive Table: Comparative Antifungal Activity

| Compound | 4-Amino Substituent | Antifungal Activity Profile |

|---|---|---|

| This compound | Cycloheptyl | Low activity; considered detrimental to efficacy. mdpi.com |

| 1-benzyl-N-dodecylpiperidin-4-amine | n-Dodecyl (C12) | High activity; identified as a promising candidate. mdpi.comnih.gov |

The primary mechanism of action for the active compounds within the 4-aminopiperidine series was identified as the inhibition of the ergosterol biosynthesis pathway. mdpi.comnih.gov This pathway is a well-established target for many antifungal drugs because its main product, ergosterol, is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. nih.gov Analysis of the sterol patterns in fungi after treatment with the lead compounds from this series gave valuable insights into the specific enzymes being inhibited. mdpi.com

The lead compounds in the study, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as inhibitors of sterol C14-reductase (ERG24). mdpi.comnih.gov This enzyme is crucial for the removal of the C14-methyl group from sterol precursors, a key step in the post-squalene part of the ergosterol pathway. mdpi.com The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, disrupting membrane function and inhibiting fungal growth. mdpi.comnih.gov While this mechanism was confirmed for the most active analogues, specific inhibition data for the less active this compound was not highlighted. mdpi.com

In addition to targeting sterol C14-reductase, the potent 4-aminopiperidine compounds were also found to inhibit sterol C8-isomerase (ERG2). mdpi.com This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position in the sterol backbone, another essential step in producing mature ergosterol. mdpi.comnih.gov The dual inhibition of both sterol C14-reductase and sterol C8-isomerase is a characteristic feature of related morpholine (B109124) antifungals like amorolfine. mdpi.com As with C14-reductase, this inhibitory action was attributed to the most effective compounds in the series, with no specific data provided for this compound. mdpi.com

For the most promising compounds in the 4-aminopiperidine series, researchers noted that while the inhibition of ergosterol biosynthesis is a clear mechanism of action, the possibility of additional molecular targets could not be ruled out. mdpi.com This suggests that the compounds may have a more complex pharmacological profile, although specific alternative targets were not identified in the study. mdpi.com

Elucidation of Molecular Targets in Ergosterol Biosynthesis

Sigma Receptor Binding and Modulatory Research

A review of available scientific literature indicates that there is no specific research focused on the sigma (σ) receptor binding and modulatory activity of this compound. However, the broader chemical scaffold of N-benzylpiperidine is a well-recognized pharmacophore in the design of sigma receptor ligands. researchgate.netnih.gov Studies on structurally related N-(1-benzylpiperidin-4-yl)arylacetamides have shown high affinity for σ1 receptors, and modifications to this core structure are known to influence binding to both σ1 and σ2 receptor subtypes. researchgate.netnih.gov The sigma-1 receptor itself has been identified as having structural homology with the yeast sterol C8-C7 isomerase, a known antifungal target. nih.gov Despite these connections within the broader chemical class, direct experimental data on the interaction between this compound and sigma receptors remains unpublished.

Enzyme Inhibition and Target Engagement Research

Beyond its interaction with sigma receptors, the 1-benzylpiperidine (B1218667) scaffold has been investigated for its potential to inhibit various enzymes, indicating a polypharmacological profile for compounds in this chemical family.

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the management of Alzheimer's disease. Several derivatives of 1-benzylpiperidine have been evaluated for this activity.

One study on polyfunctionalized pyridines with a 1-benzylpiperidine component identified a compound with potent dual-target activity, inhibiting AChE with an IC₅₀ of 13 nM and BuChE with an IC₅₀ of 3.1 µM. mdpi.com Another study focusing on hybrids of (α)-lipoic acid and 4-amino-1-benzyl piperidines found that while the parent compounds had little to no activity, the hybrid molecules demonstrated significant BuChE inhibitory activity, with some also inhibiting AChE. preprints.org For example, one such hybrid showed an IC₅₀ of 1.75 µM for AChE and 5.61 µM for BuChE. preprints.org Kinetic studies revealed a mixed type of inhibition for AChE and a noncompetitive inhibition for BuChE for this particular hybrid. preprints.org

These findings suggest that the 1-benzylpiperidine core is a viable starting point for the design of cholinesterase inhibitors. The specific nature of the substituent at the 4-position of the piperidine ring, in this case, a cycloheptylamino group, would be expected to influence the potency and selectivity of cholinesterase inhibition.

Interactive Data Table: Cholinesterase Inhibition by N-Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Type of Inhibition |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | 0.013 | - | - |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | BuChE | 3.1 | - | - |

| (α)-lipoic acid and 4-amino-1-benzyl piperidine hybrid (Compound 17) | AChE | 1.75 | 3.8 | Mixed |

| (α)-lipoic acid and 4-amino-1-benzyl piperidine hybrid (Compound 17) | BuChE | 5.61 | 7.0 | Noncompetitive |

Steroid 5α-reductase is an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone, and is a target for conditions like benign prostatic hyperplasia. Research has explored N-substituted piperidine derivatives as inhibitors of this enzyme.

A study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrated that these compounds can inhibit both isozymes of 5α-reductase (type 1 and type 2). nih.gov The nature of the N-substituent on the piperidine ring was found to be critical for the inhibitory potency. nih.gov In this series, a compound with an N-benzyl substituent was synthesized and tested. nih.gov The study also included derivatives with bulky hydrophobic groups such as adamantanoyl and cyclohexanoyl, which bear some structural resemblance to the cycloheptyl group. nih.gov

For instance, a diphenylacetyl derivative showed IC₅₀ values of 3.44 µM and 0.37 µM for rat type 1 and type 2 enzymes, respectively. nih.gov Another derivative with a dicyclohexylacetyl group displayed strong inhibition of the type 2 enzyme with an IC₅₀ of 80 nM in rats. nih.gov These results indicate that large, lipophilic substituents on the piperidine nitrogen can confer potent inhibitory activity against 5α-reductase. This suggests that this compound, with its N-benzyl and N-cycloheptyl groups, could potentially exhibit inhibitory activity against this enzyme, although direct experimental data is needed for confirmation.

Interactive Data Table: Steroid 5α-Reductase Inhibition by N-Substituted Piperidine Derivatives (Rat Enzyme)

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

| Diphenylacetyl | Type 1 | 3.44 |

| Diphenylacetyl | Type 2 | 0.37 |

| Diphenylcarbamoyl | Type 1 | 0.54 |

| Diphenylcarbamoyl | Type 2 | 0.69 |

| Dicyclohexylacetyl | Type 2 | 0.08 |

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for treating hyperpigmentation disorders and for cosmetic applications. The potential of piperidine and piperazine (B1678402) derivatives as tyrosinase inhibitors has been investigated.

Studies on novel arylpiperidine and arylpiperazine derivatives have shown them to be potent tyrosinase inhibitors. preprints.org Computational analyses, including molecular docking and molecular dynamics simulations, have been used to understand the interactions between these inhibitors and the tyrosinase active site. preprints.org In one study of nitrophenylpiperazine derivatives, it was noted that the presence of a benzyl group at the N-1 position of the piperazine ring did not result in significant inhibition, and substitutions on this ring were also unfavorable for tyrosinase inhibition in that particular series. nih.gov However, another study highlighted that incorporating aryl rings into piperidine frameworks can contribute to their binding affinity with the enzyme's active site. preprints.org

While direct inhibitory data for this compound on tyrosinase is not available in the reviewed literature, the existing research on related heterocyclic compounds suggests that the N-benzylpiperidine scaffold could be explored for this activity. The specific contribution of the cycloheptylamino group would need to be experimentally determined.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for the conversion of inactive cortisone (B1669442) to active cortisol in tissues, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. mdpi.comresearchgate.net

A review of the scientific literature indicates that while various chemical classes of small molecule inhibitors for 11β-HSD1 have been identified and developed, including amides, sulfonamides, and triazoles, there is a lack of specific research on the inhibitory potential of this compound or its close structural analogs against this enzyme. bohrium.com The existing studies on 11β-HSD1 inhibitors have primarily focused on other chemical scaffolds. mdpi.comresearchgate.netbohrium.comnih.govnih.gov Therefore, the activity of this compound on 11β-HSD1 remains an uninvestigated area based on the available public domain research.

HIV-1 Protease Inhibition

While direct research on this compound as an HIV-1 protease inhibitor is not extensively documented in the provided results, the broader class of N-benzyl pseudopeptides has been a subject of investigation. A study focused on a series of N-benzyl pseudopeptides designed as HIV-1 protease inhibitors demonstrated promising results. These compounds, featuring an N-benzyl hydroxyalkylamino acid core structure, showed an ability to inhibit HIV replication in cell cultures that was comparable to their capacity to inhibit the isolated enzyme. nih.gov The most effective compound in this series, a pseudotripeptide, exhibited an IC₅₀ of 170 nM against the enzyme and an ED₅₀ of 52 nM in inhibiting viral replication, suggesting good pharmacokinetic properties. nih.gov

Furthermore, research into piperidine-linked aminopyrimidine derivatives has identified N-benzyl compounds with significant activity against HIV-1 reverse transcriptase. nih.gov One such N-benzyl compound demonstrated a particularly attractive profile due to its broad potency against wild-type and drug-resistant mutant viruses, including the K103N/Y181C and Y188L mutants. nih.gov This highlights the potential of the N-benzyl piperidine scaffold in the development of novel HIV therapies.

Antitumor and Angiokinase Inhibition Research

The antitumor potential of benzyl-substituted compounds has been a significant area of research, focusing on their ability to interfere with cancer cell proliferation and tumor vascularization.

Microtubule targeting agents (MTAs) are a cornerstone of cancer chemotherapy, functioning by disrupting microtubule dynamics, which is crucial for cell division. nih.gov Research has shown that certain MTAs can inhibit angiogenesis at concentrations that are not toxic to other cells. nih.gov A series of 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were identified as having microtubule targeting effects. nih.gov These compounds were found to bind at the colchicine (B1669291) site on tubulin, a key component of microtubules. nih.gov Notably, some of these analogs were able to overcome common mechanisms of tumor resistance to MTAs. nih.gov This suggests that the benzyl moiety is a key feature for this activity.

The growth and spread of tumors are heavily dependent on angiogenesis, the formation of new blood vessels, which is regulated by proangiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR. nih.govnih.gov The development of agents that can inhibit these kinases is a major goal in cancer therapy. nih.gov

Studies have revealed a series of 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines that act as triple angiokinase inhibitors, targeting VEGFR-2, PDGFR-β, and EGFR simultaneously. nih.gov This multi-targeted approach is expected to be more effective by counteracting resistance mechanisms that involve redundant angiogenic pathways. nih.gov The combination of microtubule targeting and triple angiokinase inhibition in a single molecule presents a novel and powerful strategy for antitumor therapy. nih.gov

| Target Kinase | Inhibitory Effect | Reference |

|---|---|---|

| VEGFR-2 | Inhibited | nih.gov |

| PDGFR-β | Inhibited | nih.gov |

| EGFR | Inhibited | nih.gov |

The disruption of tubulin assembly is a primary mechanism for many anticancer drugs. Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov The 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines mentioned earlier were found to be potent inhibitors of tubulin assembly, with activity comparable to the well-known inhibitor combretastatin (B1194345) A-4. nih.gov This inhibition is a direct result of the compound binding to the colchicine site on tubulin, preventing its polymerization into microtubules. nih.govnih.gov

| Compound Class | Mechanism | Binding Site | Reference |

|---|---|---|---|

| 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines | Inhibition of tubulin assembly | Colchicine site | nih.gov |

Anti-Inflammatory and Anti-Oxidative Pathway Research

Beyond their anticancer properties, benzylamine (B48309) derivatives have also been explored for their anti-inflammatory and antioxidant activities.

Chronic inflammation is a key factor in many diseases. The signaling pathways involving c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) are central to the inflammatory response. nih.govnih.gov

A study on N-benzyl-N-methyldecan-1-amine (BMDA), a compound with structural similarities to this compound, demonstrated significant anti-inflammatory effects. nih.gov Pretreatment of cells with BMDA inhibited the production of inflammatory cytokines like TNF-α and IL-1β. nih.gov This was achieved by blocking the JNK, p38 MAPK, MAPKAP kinase (MK)2, and NF-κB inflammatory signaling pathways during stimulation. nih.gov Furthermore, oral administration of BMDA and its derivative ameliorated collagen-induced rheumatoid arthritis in mice, reducing inflammatory cytokine transcripts and protecting connective tissues through the expression of anti-oxidation proteins. nih.gov

Structure Activity Relationship Sar Studies

SAR of 4-Aminopiperidines as Antifungal Agents

The 4-aminopiperidine (B84694) scaffold is a promising chemotype for the development of novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.comresearcher.life A library of over 30 4-aminopiperidines was synthesized and evaluated to determine the structural requirements for antifungal activity. mdpi.comnih.gov

The substituent at the nitrogen atom of the piperidine (B6355638) ring plays a crucial role in determining the antifungal potency of 4-aminopiperidine derivatives. Research indicates that aromatic substituents, specifically a benzyl (B1604629) or a phenylethyl group, can lead to high antifungal activity. mdpi.com The presence of these groups is a key factor in the effectiveness of this class of compounds against various fungal strains. mdpi.com In contrast, compounds that are unsubstituted at the piperidine nitrogen or have a Boc protecting group show noteworthy activity only when combined with a highly favorable substituent at the 4-amino position, such as an N-dodecyl group. mdpi.com

The nature of the alkyl residue on the 4-amino group is a critical determinant of antifungal potency. Studies have shown that long, straight-chain alkyl groups are highly beneficial for activity. mdpi.com Specifically, an N-dodecyl (C12) residue was associated with outstanding antifungal effects. mdpi.com Conversely, shorter, branched, or cyclic alkyl residues at the 4-amino position, such as the cycloheptyl group found in 1-benzyl-N-cycloheptylpiperidin-4-amine, are considered detrimental to antifungal activity. mdpi.com This suggests that the size and lipophilicity of this substituent are key to the compound's ability to inhibit fungal growth, likely by affecting its interaction with enzymes in the ergosterol biosynthesis pathway. mdpi.com

| Structural Feature | Influence on Antifungal Activity | Example Substituent(s) |

|---|---|---|

| Piperidine N-Substituent | Favorable | Benzyl, Phenylethyl |

| 4-Amino Group Residue | Highly Favorable | n-Dodecyl (C12) |

| 4-Amino Group Residue | Detrimental | Shorter, branched, or cyclic alkyl groups (e.g., Cycloheptyl) |

SAR of N-(1-benzylpiperidin-4-yl)arylacetamides for Sigma Receptor Binding

The N-(1-benzylpiperidin-4-yl) scaffold is also a core component of ligands developed for sigma receptors, which are implicated in various neurological functions. nih.govacs.orgresearchgate.net A series of N-(1-benzylpiperidin-4-yl)arylacetamides have been synthesized and evaluated to understand their binding properties at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govacs.org These compounds generally exhibit a higher affinity for the σ₁ receptor over the σ₂ receptor. nih.govresearchgate.net

Modifications to the aromatic rings of the N-(1-benzylpiperidin-4-yl)arylacetamide structure significantly influence receptor affinity and selectivity. nih.gov

Benzyl Group's Aromatic Ring : Substitution on the aromatic ring of the N-benzyl group typically results in a similar or slightly decreased affinity for σ₁ receptors. nih.govacs.org

Phenylacetamide Moiety's Aromatic Ring : Replacing the phenyl ring of the phenylacetamide portion with other aromatic systems like thiophene (B33073), naphthyl, or indole (B1671886) has no significant effect on σ₁ receptor affinity. nih.govacs.org However, replacement with an imidazole (B134444) or pyridyl ring leads to a drastic loss in affinity (>60-fold). nih.govacs.org

Halogen Substitution : Introducing halogen substituents on the aromatic ring generally increases the affinity for σ₂ receptors while maintaining a similar affinity for σ₁ receptors, thus reducing selectivity for the σ₁ subtype. nih.gov In contrast, substitution with electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH₂) leads to weak or negligible affinity for σ₂ receptors but moderate affinity for σ₁ receptors. nih.gov The 2-fluoro-substituted analogue demonstrated the highest selectivity for σ₁ receptors. nih.gov

Comparative molecular field analysis has revealed that the electrostatic properties of the substituents on the phenylacetamide aromatic ring are a strong influencing factor for binding to σ₁ receptors. nih.govacs.orgresearchgate.net Both agonist and antagonist ligands stabilize their association with the σ₁ receptor through an electrostatic interaction between the basic nitrogen in the piperidine ring and a key amino acid residue (E172) in the receptor's binding pocket. mdpi.com

| Structural Modification | Effect on Receptor Affinity |

|---|---|

| Substitution on the N-benzyl aromatic ring | Similar or slightly decreased σ₁ affinity. nih.govacs.org |

| Replacement of phenylacetamide's phenyl ring with thiophene, naphthyl, or indole | No significant effect on σ₁ affinity. nih.govacs.org |

| Replacement of phenylacetamide's phenyl ring with imidazole or pyridyl | >60-fold loss in σ₁ affinity. nih.govacs.org |

| Halogen substitution on the aromatic ring | Increased σ₂ affinity, similar σ₁ affinity. nih.gov |

| Electron-donating group (OH, OMe, NH₂) substitution on the aromatic ring | Weak/negligible σ₂ affinity, moderate σ₁ affinity. nih.gov |

SAR of N-Benzyl Piperidine Moiety in Diverse Biological Activities

The N-benzyl piperidine moiety is a versatile structural motif found in compounds targeting a range of biological systems beyond antifungal and sigma receptor applications.

Alzheimer's Disease Targets : N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in Alzheimer's disease pathology. nih.gov

Dopamine (B1211576) Receptor Antagonism : The N-benzyl group is a crucial component in a series of benzyloxy piperidine-based antagonists for the dopamine D₄ receptor. nih.gov SAR studies showed that substitutions on the benzyl group, such as 3,4-difluorobenzyl and 4-fluoro-3-methylbenzyl, were the most active. nih.gov

Hepatitis C Virus (HCV) Inhibition : A 4-aminopiperidine scaffold featuring an N-benzylic moiety was identified as an inhibitor of HCV assembly. nih.gov Interestingly, in this specific context, the N-benzylic moiety itself did not significantly impact the compound's potency. nih.gov

Cholinesterase and Sigma Receptor Modulation : In the development of multifunctional ligands for neuropathic pain, a 1-benzylpiperidin-4-yl moiety was incorporated into a pyridine (B92270) structure. nih.gov This resulted in a compound with high affinity for the σ₁ receptor and potent inhibitory activity against acetylcholinesterase (AChE). nih.gov

Influence of Linker Length on Receptor Affinity

The length of the linker connecting the core piperidine or piperazine (B1678402) structure to a distal aromatic group is a crucial determinant of receptor binding affinity. nih.govrsc.org An optimal linker length facilitates the ideal positioning of the molecule within the receptor's binding pocket, maximizing favorable interactions. nih.gov

In a series of benzylpiperazine derivatives, which are structurally related to benzylpiperidines, a clear dependency of σ1 receptor affinity on the length of the linker chain was observed. nih.gov The research demonstrated that a two-carbon (ethylene) linker provided the optimal length for σ1 receptor affinity.

Specifically, shortening the chain from four methylene (B1212753) units (butylene) to two (ethylene) led to a significant increase in σ1 receptor affinity, with Ki values improving from 18.1 nM to 8.8 nM, respectively. nih.gov However, further shortening the linker to a single methylene unit was detrimental to binding, causing a sharp decrease in affinity (Ki = 145 nM). nih.gov This indicates the existence of a specific spatial requirement for optimal receptor engagement. The affinity trend based on the linker was identified as: ethylene (B1197577) > vinylene ≈ propylene (B89431) > butylene ≫ methylene. nih.gov

Table 1: Influence of Linker Length on σ1 Receptor Affinity for a Series of Benzylpiperazine Analogs

| Compound Analogue | Linker between Phenyl Ring and Amide Group | Linker Length | σ1 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| 13 | Butylene | 4 carbons | 18.1 |

| 16 | Propylene | 3 carbons | Not specified |

| 21 | Ethylene | 2 carbons | 8.8 |

| 22 | Methylene | 1 carbon | 145 |

Data sourced from a study on benzylpiperazine derivatives, which serve as close structural analogues for understanding benzylpiperidine compounds. nih.gov

This principle, that linker length is a critical variable, is not unique to this class of compounds. Studies on other molecular systems, such as Proteolysis Targeting Chimeras (PROTACs) and C8-linked pyrrolobenzodiazepine dimers, have also shown that cytotoxicity and DNA-binding affinity are highly dependent on the linker's length. nih.govrsc.org

Significance of Cation-π and π-π Interactions

The binding of ligands to protein receptors is stabilized by a variety of noncovalent molecular interactions. wikipedia.org For 1-benzylpiperidine (B1218667) derivatives and related compounds, cation-π and π-π interactions are of particular importance. nih.govnih.gov

A cation-π interaction is a strong noncovalent force between a cation and the electron-rich face of a π system, such as a benzene (B151609) ring. wikipedia.orgcaltech.edu In the context of 1-benzylpiperidine derivatives, the protonated nitrogen atom of the piperidine ring at physiological pH can act as the cation. This cation can then interact favorably with the aromatic rings of amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the receptor's binding site. nih.govcaltech.edu

Computational docking and molecular dynamics simulations have provided a plausible explanation for the high binding affinity of certain piperidine and piperazine derivatives at the σ1 receptor. nih.gov These studies show that high-affinity ligands are stabilized by a cation-π interaction between the ionized piperidine nitrogen and the aromatic ring of the Phe107 residue in the receptor. nih.gov Furthermore, π-π stacking interactions, which occur between two aromatic rings, have been observed between the ligand's benzyl group and the receptor's Tyr103 residue, further contributing to binding stability. nih.gov These interactions play a vital role in molecular recognition and the stabilization of the ligand-protein complex. wikipedia.orgnih.gov

SAR of Other Related 1-Benzyl Piperidine Derivatives

The versatility of the 1-benzylpiperidine scaffold allows for its application in developing ligands for various biological targets by modifying its constituent parts. nih.govacs.orgunisi.it

One prominent example is the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.gov Extensive SAR studies led to the discovery of Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), which was found to be a highly potent AChE inhibitor with an IC50 value of 5.7 nM. nih.gov This compound demonstrated a 1250-fold greater selective affinity for AChE over butyrylcholinesterase. nih.gov

In the pursuit of potent sigma (σ) receptor ligands, a series of 1-aralkyl-4-benzylpiperidine derivatives were synthesized and evaluated. acs.orgebi.ac.uk These studies systematically explored modifications to the aralkyl moiety, which includes the linker and its terminal aromatic group. The findings showed that most of these compounds exhibited high affinity in the nanomolar range for σ receptor subtypes. acs.org The nature of the aralkyl group significantly influenced affinity and selectivity between σ1 and σ2 receptors. For instance, replacing a flexible propyl chain with an oxygen-containing linker was found to lower the affinity. acs.org

Further research into M1 allosteric agonists based on a piperidine scaffold highlighted the sensitivity of the SAR to substitutions on the benzyl group. nih.gov When substituents were placed in the 3- or 4-positions of the benzyl ring, all M1 agonistic activity was lost, indicating strict steric and electronic requirements for activity at that position. nih.gov

Table 2: Summary of SAR for Various 1-Benzylpiperidine Derivatives

| Derivative Class | Key Structural Moiety | Target Receptor/Enzyme | SAR Findings | Citation |

|---|---|---|---|---|

| Donepezil (E2020) | 5,6-dimethoxy-1-oxoindan-2-yl)methyl | Acetylcholinesterase (AChE) | Highly potent and selective inhibitor (IC50 = 5.7 nM). nih.gov | nih.gov |

| 1-Aralkyl-4-benzylpiperidines | Varied aralkyl groups (e.g., tetrahydronaphthylmethyl) | Sigma (σ) receptors | High affinity in the nanomolar range; linker and terminal group modifications significantly impact σ1/σ2 selectivity. acs.org | acs.orgebi.ac.uk |

| TBPB Analogues | 4-(2-keto-1-benzoimidazolinyl)piperidine | M1 Muscarinic Acetylcholine (B1216132) Receptor | Substitutions at the 3- or 4-position of the benzyl ring abolish M1 agonism. nih.gov | nih.gov |

| MAGL Inhibitors | Thioether or ether linked pyridine ring | Monoacylglycerol Lipase (MAGL) | Replacement of an oxygen linker with sulfur is a viable isosteric replacement. unisi.it | unisi.it |

Computational Chemistry and Molecular Modeling Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.

While the general class of 4-aminopiperidines has been investigated as inhibitors of fungal ergosterol (B1671047) biosynthesis enzymes, specific molecular docking studies detailing the binding mode and active site interactions for 1-benzyl-N-cycloheptylpiperidin-4-amine have not been published in the available scientific literature. Research in this area has focused on more potent analogues within the same chemical series. mdpi.com

Information regarding the key amino acid residues involved in the stabilization of this compound within the active site of target enzymes like sterol C14-reductase or sterol C8-isomerase is not available in published research. Docking studies that identify such residues have been performed for other N-benzylpiperidine derivatives targeting different biological systems, but not specifically for this compound and its antifungal targets.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. This technique allows for the study of the conformational changes and stability of a ligand within a binding site over time. Currently, there are no published MD simulation studies focused specifically on this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative structure-activity relationship (QSAR) models are regression or classification models used in chemistry and biology to correlate the chemical structure of a substance with a specific activity, such as biological or drug potency.

A comprehensive study on 4-aminopiperidines, which included the synthesis and antifungal testing of this compound, developed structure-activity relationships (SAR). mdpi.com The analysis revealed that for potent antifungal activity, a combination of a benzyl (B1604629) or phenethyl group at the piperidine (B6355638) nitrogen and a long alkyl chain, particularly an n-dodecyl group, at the 4-amino position was most effective. mdpi.com However, a formal QSAR model with predictive equations based on specific molecular descriptors for this compound was not developed in the available literature.

Pharmacophore Modeling and Scaffold Hopping Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to design new molecules or search databases for other potential active compounds.

The 4-aminopiperidine (B84694) core of this compound is considered a key scaffold, inspired by established antifungal agents like fenpropidin (B1672529) and amorolfine. mdpi.com The research that synthesized this compound was based on modifying this core structure. However, specific studies detailing a formal pharmacophore model derived from or used to identify this compound, or strategies for scaffold hopping away from this specific chemical entity, have not been reported.

Virtual Screening Approaches in Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While the investigation into 4-aminopiperidines was inspired by existing antifungal drug scaffolds, there is no specific mention in the literature of virtual screening approaches being used for the initial identification or lead optimization of this compound. mdpi.com

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Characterization Techniques

The precise identification and structural elucidation of a chemical compound are fundamental prerequisites for any further investigation. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide a detailed picture of the molecular architecture. While specific experimental data for 1-benzyl-N-cycloheptylpiperidin-4-amine is not extensively available in public literature, the characterization of analogous compounds, such as 1-benzylpiperidin-4-amine, offers a clear illustration of the data obtained from these powerful analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, multiplicity, and integration of signals reveal the electronic environment and connectivity of protons. For a compound like 1-benzylpiperidin-4-amine, one would expect to observe distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons on the piperidine (B6355638) ring, and the amine protons.

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. Through various ionization methods, the molecule is converted into gas-phase ions, which are then separated based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bond vibrations (stretching and bending) correspond to characteristic absorption bands. For instance, in a primary amine like 1-benzylpiperidin-4-amine, one would expect to see N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

To illustrate the type of data generated, the following table presents typical spectroscopic data for the related compound, 1-benzylpiperidin-4-amine .

| Technique | Description | Observed Data for 1-benzylpiperidin-4-amine |

| ¹H NMR | Provides information on the hydrogen atom environments in a molecule. | Data would show signals corresponding to the benzyl and piperidine protons. |

| Mass Spec | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to its molecular weight would be observed. |

| IR Spec | Identifies functional groups based on vibrational frequencies. | Characteristic peaks for N-H (amine) and C-H (aromatic and aliphatic) bonds would be present. |

Kinetic Studies for Enzyme Inhibition Mechanism Elucidation

Many organic molecules exhibit biological activity by interacting with enzymes, often by inhibiting their catalytic function. Understanding the mechanism of this inhibition is crucial for drug design and development. Kinetic studies are the primary tool for elucidating these mechanisms, which can be broadly categorized as reversible or irreversible.

Reversible inhibition can be further classified into competitive, non-competitive, and uncompetitive inhibition. These different modes of inhibition can be distinguished by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kₘ but does not affect Vₘₐₓ.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This decreases Vₘₐₓ but does not affect Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and the apparent Kₘ.

| Inhibition Mechanism | Effect on Kₘ | Effect on Vₘₐₓ |

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

Physicochemical Indicators for DNA Binding Investigations

The interaction of small molecules with deoxyribonucleic acid (DNA) is a field of intense research, with implications for the development of new therapeutic agents and molecular probes. Various physicochemical techniques can be employed to investigate whether a compound like this compound binds to DNA and to characterize the nature of this interaction.

Common modes of non-covalent DNA binding include intercalation, groove binding, and electrostatic interactions.

Intercalation: The planar aromatic part of a molecule inserts itself between the base pairs of the DNA double helix.

Groove Binding: The molecule fits into the minor or major groove of the DNA helix.

Electrostatic Interactions: Positively charged moieties on the molecule interact with the negatively charged phosphate (B84403) backbone of DNA.

Several spectroscopic and calorimetric methods can provide evidence for and characterize these binding events:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the molecule or DNA upon binding can indicate an interaction.

Fluorescence Spectroscopy: Changes in the fluorescence emission of the molecule or a DNA-bound probe can be used to determine binding affinity and mode.

Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon binding of a small molecule can provide information about conformational changes in the DNA and the binding mode.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Although there is no specific data on the DNA binding properties of this compound, the table below summarizes the expected observations from these techniques for different modes of DNA interaction.

| Technique | Intercalation | Groove Binding | Electrostatic Interaction |

| UV-Vis | Hypochromism and bathochromic shift | Smaller spectral changes | Minimal spectral changes |

| Fluorescence | Significant changes in intensity and/or wavelength | Moderate changes | Quenching or enhancement |

| Circular Dichroism | Significant changes in the DNA CD spectrum | Perturbations in the DNA CD spectrum | Minor changes to the DNA CD spectrum |

| ITC | Typically enthalpy-driven | Can be enthalpy or entropy-driven | Often entropy-driven |

Drug Discovery and Development Implications

Identification of Novel Chemotypes and Lead Structures

The 1-benzylpiperidine (B1218667) scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to multiple, unrelated biological targets, making it a fertile starting point for the discovery of new drugs. Researchers have extensively used this core to develop novel chemotypes and identify lead compounds for a range of therapeutic applications.

A key strategy involves modifying the 4-amino position of the piperidine (B6355638) ring to create libraries of new molecules. For instance, derivatives of (1-benzylpiperidin-4-yl)methanamine (B1270732) have been synthesized and evaluated for their biological activity. This process allows for the exploration of how different substituents impact the molecule's interaction with specific targets. Similarly, the development of compounds like 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile highlights the scaffold's utility. This specific derivative was identified as a promising hit-compound for treating neuropathic pain, demonstrating the power of the benzylpiperidine core in generating leads for challenging therapeutic areas.

Multi-Target Directed Ligand Design Strategies

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's, has spurred the development of multi-target directed ligands (MTDLs). The MTDL approach aims to design a single molecule that can interact with multiple biological targets involved in the disease process. The 1-benzylpiperidine framework is exceptionally well-suited for this strategy.

A prominent example is the rational design of new N-benzylpiperidine derivatives based on the structure of donepezil, an established acetylcholinesterase (AChE) inhibitor. By modifying this structure, researchers have created potential multi-target agents that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another key enzyme in the progression of Alzheimer's disease. One such derivative, compound 4a from a 2023 study, emerged as a potent dual inhibitor of both enzymes, validating the in-silico design strategy.

Furthermore, scientists have explored 1-benzylpiperidine derivatives as dual-target inhibitors of AChE and the serotonin (B10506) transporter, addressing both cognitive and neuropsychiatric symptoms of Alzheimer's. These efforts underscore the scaffold's value in creating sophisticated MTDLs that can offer a more holistic treatment approach.

Exploration of Therapeutic Areas Beyond Antifungals

While the piperidine ring is found in some antifungal agents, the N-benzylpiperidine scaffold has been most extensively explored for a wide array of other conditions, demonstrating its broad therapeutic potential.

Neurological Disorders (e.g., Neuropathic Pain, Alzheimer's Disease)

The N-benzylpiperidine motif has been a cornerstone in the search for treatments for debilitating neurological disorders.

Alzheimer's Disease: The primary strategy for Alzheimer's has been the inhibition of cholinesterases (AChE and BuChE) to increase acetylcholine (B1216132) levels in the brain. Numerous studies have reported on N-benzylpiperidine derivatives designed for this purpose. These compounds often feature the benzylpiperidine moiety interacting with the catalytic anionic site (CAS) of AChE, while other parts of the molecule bind to the peripheral anionic site (PAS). This dual-site binding can lead to highly potent inhibition.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Derivative 4a | AChE | 2.08 ± 0.16 µM | innovareacademics.in |

| Derivative 4a | BuChE | 7.41 ± 0.44 µM | innovareacademics.in |

| Compound 15b | eeAChE | 0.39 ± 0.11 µM | sigmaaldrich.com |

| Compound 15j | eqBChE | 0.16 ± 0.04 µM | sigmaaldrich.com |

Neuropathic Pain: Researchers have also identified N-benzylpiperidine derivatives as potential treatments for neuropathic pain, a condition often resistant to conventional analgesics. One study identified a specific pyridine-based compound incorporating the N-benzylpiperidin-4-yl structure that demonstrated a powerful pain-relieving effect in a model of central sensitization. This effect was achieved through the antagonism of the sigma-1 receptor (σ1R), and the compound was able to fully reverse mechanical allodynia in an animal model of neuropathy.

Cancer Therapeutics

The application of N-benzylpiperidine derivatives extends into oncology, particularly in the context of cancer imaging. Sigma receptors, especially the sigma-2 subtype, are known to be overexpressed in various tumor cell lines, including breast cancer. This overexpression presents an opportunity for targeted diagnostics.

Scientists have synthesized N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a novel compound with high affinity for both sigma-1 and sigma-2 receptors. nih.gov When radiolabeled with iodine-125, this derivative demonstrated high-affinity binding to MCF-7 breast tumor cells. nih.gov These findings suggest that such radiolabeled N-benzylpiperidine ligands could be valuable as imaging agents to detect sigma receptor-positive tumors, like breast cancer, using non-invasive techniques. nih.gov

Inflammatory and Autoimmune Diseases

The core structure of 4-benzylpiperidine (B145979) has shown promise as a lead compound for developing new anti-inflammatory drugs. In vitro studies have demonstrated that 4-benzylpiperidine possesses anti-inflammatory properties. innovareacademics.inresearchgate.net The research revealed a dose-dependent inhibition of both heat-induced albumin denaturation and proteinase activity. innovareacademics.inresearchgate.net Since protein denaturation is a key contributor to the inflammatory process, its inhibition is a relevant target for anti-inflammatory agents. innovareacademics.inresearchgate.net These results indicate that the simple 4-benzylpiperidine structure could serve as a foundation for designing more potent and specific anti-inflammatory drugs. innovareacademics.inresearchgate.net

Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors (mAChRs) are critical G protein-coupled receptors involved in regulating numerous physiological functions in the central and peripheral nervous systems. The N-benzylpiperidine scaffold has been utilized to create selective antagonists for these receptors.

In one study, a series of 1-benzyl-4-piperidyl benzhydrylcarbamate derivatives were synthesized and evaluated. These compounds displayed higher binding affinities for the M1 and M3 muscarinic receptor subtypes and showed good selectivity for the M3 receptor over the M2 subtype. The urethane (B1682113) bond in these molecules was found to be a novel and effective linker that helps lock the molecule into a conformation favorable for binding to M1 and M3 receptors. This research highlights the utility of the N-benzylpiperidine core in developing selective muscarinic antagonists, which could be useful for treating conditions like urinary urge incontinence with potentially fewer side effects.

Rational Drug Design Approaches for Optimized Potency and Selectivity

Rational drug design for derivatives of 1-benzyl-N-cycloheptylpiperidin-4-amine focuses on systematic modifications of its core structure to enhance biological activity and selectivity for specific targets. Structure-activity relationship (SAR) studies on analogous compounds provide a framework for these optimizations, targeting key regions of the molecule: the N-benzyl group, the piperidine-4-amine core, and the N-cycloheptyl substituent.

Research into chemically similar scaffolds, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, reveals critical insights into how structural changes influence receptor binding. nih.gov The parent compound of this related series, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrates high affinity and selectivity for sigma-1 receptors. nih.gov Modifications to this scaffold have been systematically evaluated to map the chemical space for improved potency and selectivity.

Influence of Aromatic Substitution

Substitution on the aromatic rings is a cornerstone of optimizing piperidine-based ligands.

Benzyl (B1604629) Group Substitution: Modifying the N-benzyl ring can fine-tune receptor affinity. For N-(1-benzylpiperidin-4-yl)arylacetamide analogues, substitutions on the benzyl group's aromatic ring generally led to a slight decrease or similar affinity for sigma-1 receptors. researchgate.net

Phenylacetamide Ring Substitution: In the N-(1-benzylpiperidin-4-yl)phenylacetamide series, substitutions on the phenyl ring of the acetamide (B32628) moiety significantly impact both affinity and selectivity. Halogen substitutions, for instance, tend to increase affinity for sigma-2 receptors while preserving high affinity for sigma-1 receptors, thereby altering the selectivity profile. nih.govresearchgate.net A quantitative structure-activity relationship (QSAR) study indicated that for chloro, bromo, fluoro, nitro, and methoxy (B1213986) substituted analogues, placing the substituent at the 3-position of the phenyl ring was most favorable for sigma-1 selectivity. nih.gov

The following table details the impact of substitutions on the phenylacetamide ring on sigma receptor binding affinities.

| Compound | Substitution | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 1 | Unsubstituted | 3.90 | 240 | 61.5 |

| Analog A | 2-Cl | 4.98 | 134 | 26.9 |

| Analog B | 3-Cl | 2.50 | 114 | 45.6 |

| Analog C | 4-Cl | 5.30 | 118 | 22.3 |

| Analog D | 3-NO2 | 2.18 | 179 | 82.1 |

| Analog E | 3-OMe | 4.35 | 450 | 103.4 |

| Data derived from studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives. nih.gov |

Modification of the Piperidine-4-Amine Moiety

The group attached to the 4-amino position of the piperidine ring is a critical determinant of a compound's activity and metabolic stability. In the context of developing inhibitors for the Hepatitis C Virus (HCV), a 4-aminopiperidine (B84694) (4AP) scaffold was optimized. nih.gov A primary metabolic liability was identified as oxidative cleavage at the benzylic position. nih.gov Introducing steric bulk, such as an isopropyl group on the linker, significantly increased the metabolic half-life by nearly tenfold. nih.gov

Further modifications to the 'D' ring (the terminal phenyl ring in the HCV inhibitor series) also yielded substantial improvements in both potency and metabolic stability. A p-methyl derivative was identified as being approximately 30 times more potent than an earlier-generation compound, with a significantly improved metabolic half-life. nih.gov

The table below illustrates the effect of linker and ring modifications on the potency and metabolic stability of 4-aminopiperidine-based HCV inhibitors.

| Compound | Key Modification | HCV EC50 (nM) | Metabolic T1/2 (min) |

| Parent Cmpd | Original Linker | ~2250 | < 2 |

| Analog F | Isopropyl on Linker | N/A | 23.3 |

| Analog G | 1,3-Cyclobutyl Linker | ~2250 | 12.3 |

| Analog H | p-Methyl on 'D' Ring | 75 | > 30 |

| Data derived from studies on 4-aminopiperidine (4AP) scaffold for HCV inhibition. nih.gov |

Exploring Alternative Ring Systems

Rational design also involves replacing core aromatic systems to explore new interactions with the target protein. In the development of sigma-1 receptor ligands, replacing the phenyl ring of the phenylacetamide moiety with a thiophene (B33073) or naphthyl ring did not significantly alter sigma-1 receptor affinity. researchgate.net However, substituting it with an imidazole (B134444) or pyridyl ring resulted in a more than 60-fold loss in affinity, indicating that the electronic and steric properties of the aromatic system are crucial for binding. researchgate.net

Collectively, these findings demonstrate that a multi-pronged approach to modifying the this compound scaffold is necessary for optimization. Rational drug design efforts would involve creating a library of compounds with systematic substitutions on the benzyl ring, variations in the linker between the piperidine nitrogen and the benzyl group, and diverse substitutions or replacements for the cycloheptyl moiety to enhance potency and achieve the desired selectivity profile for a given biological target. nih.govnih.gov

Patent Landscape and Intellectual Property in Research

Overview of Patent Filings Related to 4-Aminopiperidine (B84694) Derivatives

The 4-aminopiperidine moiety is a versatile building block in medicinal chemistry, leading to a significant number of patent filings. These patents cover not only the final compounds but also the processes for their preparation and their applications as medicaments. For instance, patent US7488741B2 describes a class of 4-aminopiperidine derivatives intended for treating disorders of the central and peripheral nervous systems. google.com The potent antidepressant activity of these compounds makes them particularly useful for addressing depression, anxiety disorders, and affective disorders. google.com

Furthermore, the 4-aminopiperidine structure serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. Research has highlighted its role in developing cognition-enhancing drugs, which could be vital for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's. nih.gov The versatility of this chemical scaffold is also demonstrated by its use in developing inhibitors of the Hepatitis C virus (HCV) assembly, showcasing its potential in antiviral therapies. nih.gov

Patents in this area often claim a general formula that encompasses a wide range of substitutions on the piperidine (B6355638) ring and the amino group, aiming to protect a broad chemical space. For example, patent CA-2590957-A1 covers a class of 4-aminopiperidine derivatives useful for the treatment of diseases associated with dipeptidyl peptidase-IV (DPP-IV), such as type 2 diabetes and metabolic syndrome. nih.gov

| Patent Number | Title | Key Application/Innovation | Assignee/Inventors |

|---|---|---|---|

| US7488741B2 | 4-Aminopiperidine derivatives, processes for their preparation and their use as medicaments | Treatment of central and peripheral nervous system disorders, such as depression and anxiety. google.com | Not specified in search results. |

| CA-2590957-A1 | 4-aminopiperidine derivatives | Treatment of diseases associated with DPP-IV, including diabetes and obesity. nih.gov | Hoffmann La Roche |

| US7368463B2 | Substituted 4-amino-1-benzylpiperidine (B41602) compounds | Muscarinic receptor antagonists with selectivity for the M2 receptor subtype. google.com | Not specified in search results. |

Novel Chemical Entities and Muscarinic Receptor Antagonists

The 4-aminopiperidine scaffold is a cornerstone in the development of novel muscarinic receptor antagonists. google.comnih.govresearchgate.net These antagonists are of significant interest for treating conditions such as overactive bladder, irritable bowel syndrome, and chronic obstructive pulmonary disease. google.com Muscarinic receptors are G-protein coupled receptors involved in numerous physiological functions, and their dysfunction is implicated in various pathologies.

Patent US7368463B2 specifically discloses substituted 4-amino-1-benzylpiperidine compounds that act as potent muscarinic receptor antagonists. google.com A key finding highlighted in this patent is the surprising selectivity of these compounds for the M2 receptor subtype over the M3 subtype. google.com This selectivity is a critical aspect of drug design, as it can lead to therapies with fewer side effects.

Research has also focused on synthesizing and evaluating new series of M3 muscarinic antagonists based on the 4-aminopiperidine scaffold. nih.govresearchgate.net These studies involve chemical modifications to the core structure to investigate the structure-affinity relationship with the M3-muscarinic receptor, leading to compounds with high potency and varying degrees of selectivity over the M2 receptor. nih.govresearchgate.net The development of such novel chemical entities is crucial for expanding the therapeutic arsenal (B13267) against diseases mediated by muscarinic receptors.

| Reference | Focus | Key Findings |

|---|---|---|

| US7368463B2 | Substituted 4-amino-1-benzylpiperidine compounds as muscarinic receptor antagonists. google.com | Potent inhibitors of M2 receptor activity with high selectivity over the M3 receptor. google.com |

| Bioorganic & Medicinal Chemistry Letters, 2002, 12(18), 2535-9 | A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. nih.govresearchgate.net | Synthesized molecules with high affinity for the human M3 receptor and variable selectivity over the M2 receptor. nih.govresearchgate.net |

| Journal of Medicinal Chemistry, 2020 | Novel 1,4-dioxane (B91453) analogues as muscarinic receptor antagonists. acs.org | A 6-cyclohexyl-6-phenyl derivative showed high pKi values for mAChRs. acs.org |

Enzyme Inhibitors in Patented Research (e.g., 11β-HSD1)

The 4-aminopiperidine structure is also integral to the design of various enzyme inhibitors, with a notable focus on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a therapeutic target for metabolic syndrome, including type 2 diabetes and obesity, as well as for central nervous system disorders like cognitive impairment. google.com

Patent application WO2011033255A1 describes (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds that inhibit 11β-HSD1. google.com These inhibitors are proposed for treating disorders that can be improved by the inhibition of this enzyme. google.com Similarly, patent US20090325932A1 presents a novel class of 4-piperidylbenzamides that modulate the activity of 11β-HSD1 and are therefore useful in treating conditions like metabolic syndrome. google.com

The patented research in this area underscores the adaptability of the piperidine core in creating specific inhibitors for key enzymes involved in metabolic and neurological diseases. The intellectual property surrounding these compounds is crucial for the continued development of new therapies targeting these pathways.

| Patent Number | Title | Core Structure/Compound Class | Therapeutic Application |

|---|---|---|---|

| WO2011033255A1 | (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl) | (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds google.com | Metabolic syndrome (type 2 diabetes, obesity), CNS disorders. google.com |

| US20090325932A1 | 4-piperidylbenzamides as 11-beta-hydroxysteroid dehydrogenase type 1 inhibitors | 4-piperidylbenzamides google.com | Diseases where modulation of 11βHSD1 is beneficial, e.g., metabolic syndrome. google.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-N-cycloheptylpiperidin-4-amine, and how can purity be optimized?

- Synthetic Methodology :

- The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1-benzylpiperidin-4-amine (C₁₂H₁₈N₂, CAS 50541-93-0) with cycloheptyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >97% purity .

- Characterization :

- Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.8 ppm for piperidine protons, δ ~7.3 ppm for benzyl aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

- Key Methods :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .

- NMR Spectroscopy : Identify stereochemistry and substituent effects (e.g., cycloheptyl group’s steric hindrance) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 291.2) and rule out byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., N-cycloheptyl vs. N-methyl) influence biological activity and pharmacokinetics?

- Structure-Activity Relationship (SAR) :

- The cycloheptyl group increases lipophilicity (logP ~3.5) compared to smaller substituents (e.g., methyl, logP ~2.1), enhancing blood-brain barrier permeability .

- Substitutions at the piperidine nitrogen (e.g., benzyl vs. phenyl) alter receptor binding. For example, benzyl groups in related compounds show higher affinity for σ-1 receptors .

- Experimental Design :

- Compare analogs in receptor-binding assays (e.g., radioligand displacement) and ADME studies (e.g., Caco-2 cell permeability) .

Q. What strategies resolve contradictions in reported receptor affinities or metabolic stability data?

- Data Reconciliation :

- Perform competitive binding assays under standardized conditions (e.g., 25°C, pH 7.4) to minimize variability .

- Use computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding modes and explain discrepancies (e.g., cycloheptyl-induced steric clashes) .

Q. How can in vitro models elucidate the compound’s pharmacological potential?

- Methodological Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.